2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone
Description
This pyridazinone derivative features a 3(2H)-pyridazinone core substituted at the 2-position with a 2-(2,4-dichlorophenyl)-2-oxoethyl group and at the 6-position with a 2-methoxyphenyl moiety. The dichlorophenyl group introduces strong electron-withdrawing effects and lipophilicity, while the methoxyphenyl contributes moderate electron-donating properties.
Properties
Molecular Formula |
C19H14Cl2N2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-26-18-5-3-2-4-14(18)16-8-9-19(25)23(22-16)11-17(24)13-7-6-12(20)10-15(13)21/h2-10H,11H2,1H3 |
InChI Key |
JIIYFCKPNDFANW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Keto Acid Derivatives
The pyridazinone ring is typically formed by refluxing γ-keto acids (e.g., 4-aryl-4-oxobutanoic acids) with hydrazine hydrate in ethanol. For example:
Table 1: Cyclization Conditions and Outcomes
| Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-(2-Methoxyphenyl)-4-oxobutanoic acid | Ethanol | Reflux | 4 | 58 |
| 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Ethanol | Reflux | 4 | 76 |
Alkylation at the 2-Position
Nucleophilic Substitution
The 2-oxoethyl side chain is introduced via alkylation of the pyridazinone’s NH group:
Table 2: Alkylation Optimization
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyridazinone derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study highlighted that specific derivatives showed efficacy against various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells .
- Case Study : A derivative of the pyridazinone was tested for its ability to inhibit the growth of MCF-7 cells, showing a dose-dependent response with IC50 values indicating effective growth inhibition at low micromolar concentrations.
Antimicrobial Properties
Pyridazinone compounds have been evaluated for their antimicrobial activity:
- Broad Spectrum Activity : Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group enhances the lipophilicity and membrane permeability, contributing to their antimicrobial efficacy .
- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.
Neuroprotective Effects
The neuroprotective potential of pyridazinones is another area of interest:
- Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis through various signaling pathways. They have shown promise in models of neurodegenerative diseases.
- Case Study : In vitro studies revealed that a related pyridazinone could reduce neuronal cell death induced by neurotoxic agents, suggesting its potential for treating conditions like Alzheimer’s disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazinone derivatives:
- Substituent Effects : Variations in substituents on the phenyl rings significantly influence biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances potency against cancer cells.
- Data Table: SAR Insights
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Dichlorophenyl | Increased lipophilicity | Enhances membrane penetration |
| Methoxyphenyl | Modulates receptor binding | Influences selectivity towards targets |
Synthesis and Functionalization
The synthesis of pyridazinone derivatives typically involves multi-step processes:
- Synthetic Routes : Various synthetic strategies have been developed to facilitate the functionalization of the core structure, enhancing biological activity while maintaining stability.
- Example Reaction : The reaction between substituted phenyl hydrazines and α-keto esters under acidic conditions has been commonly employed to synthesize these compounds.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Role of the 2-Oxoethyl Side Chain
- 2-(2,4-Dichlorobenzyl)-6-Styryl-3(2H)-Pyridazinone () Structure: Features a styryl group at the 6-position and a dichlorobenzyl group at the 2-position. Activity: Styryl groups enhance π-π stacking interactions, but the benzyl group lacks the ketone functionality seen in the target compound. Comparison: The 2-oxoethyl group in the target compound may facilitate hydrogen bonding with biological targets, improving binding affinity compared to benzyl derivatives .
Anti-Inflammatory and Analgesic Potential
- N-(2,4-Dichlorophenyl)-5-Cyano-4-(2-Furyl)-2-Methyl-6-({2-[(3-Methylphenyl)Amino]-2-Oxoethyl}Sulfanyl)-1,4-Dihydropyridin-3-Carboxamide () Structure: Shares a 2,4-dichlorophenyl group but in a dihydropyridine scaffold. Activity: Demonstrates 42.91% reduction in paw edema (anti-inflammatory).
Structural and Electronic Properties
Table 1: Key Properties of Selected Analogues
Biological Activity
The compound 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. Pyridazinones are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific pyridazinone derivative, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired pyridazinone structure. The presence of the 2,4-dichlorophenyl and 2-methoxyphenyl groups contributes significantly to its biological activity.
Antiviral Activity
Research indicates that pyridazinone derivatives exhibit significant antiviral properties. For instance, studies have shown that certain pyridazinone compounds demonstrate high activity against gastroenteric viruses such as adenovirus and rotavirus. Specifically, derivatives similar to our compound have been reported to inhibit viral replication effectively .
Anticancer Properties
The anticancer potential of pyridazinones has been explored extensively. In vitro studies have demonstrated that compounds within this class can induce cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting the proliferation of HCT116 colorectal cancer cells . The mechanism often involves the induction of oxidative stress and apoptosis in cancer cells .
Anti-inflammatory and Analgesic Effects
Pyridazinones are also recognized for their anti-inflammatory and analgesic activities. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in mediating inflammatory responses. This dual inhibition suggests a potential for developing effective analgesics with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Antiviral Activity Against Rotavirus : A study evaluated several pyridazinone derivatives for their antiviral efficacy against rotavirus. The results indicated that specific substitutions on the pyridazinone ring enhanced antiviral activity significantly .
- Cytotoxicity in Cancer Cell Lines : A recent investigation into the cytotoxic effects of 3(2H)-pyridazinone derivatives revealed that certain compounds induced significant apoptosis in AGS gastric cancer cells through oxidative stress mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of pyridazinones is highly influenced by their structural features:
- Substituents on the Pyridazinone Ring : The presence of electron-withdrawing groups (like chlorine) on the aromatic rings enhances biological activity by improving binding affinity to target enzymes or receptors.
- Functional Groups : The introduction of methoxy or other alkoxy groups can modulate solubility and metabolic stability, impacting overall efficacy.
Q & A
Q. What are the recommended synthetic pathways for 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone?
The compound can be synthesized via nucleophilic substitution and epoxide ring-opening reactions. For example, a pyridazinone intermediate (e.g., 6-[4-(2-amino-2-methylpropylamino)-phenyl]-4,5-dihydro-3(2H)-pyridazinone) is reacted with an epoxide derivative (e.g., 1-(2-cyanophenoxy)-2,3-epoxypropane) in isopropanol under reflux for 24 hours. Post-reaction workup includes solvent evaporation and recrystallization using dichloromethane-ether systems to isolate the product . Alternative methods involve dehydrogenation using bromine in acetic acid for intermediates .
Q. How is the structural characterization of this compound validated?
X-ray crystallography is the gold standard for confirming the molecular structure. For pyridazinone derivatives, single-crystal X-ray diffraction reveals bond angles, dihedral angles, and substituent orientations. Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are used to verify functional groups and molecular weight .
Q. What preliminary pharmacological activities have been reported for pyridazinone derivatives?
Pyridazinones exhibit antiplatelet and positive inotropic effects. For example, 6-phenyl-3(2H)-pyridazinone derivatives show thromboxane A2 synthase inhibition, which is critical for cardiovascular research. Activity is influenced by substituents like dichlorophenyl and methoxyphenyl groups, which modulate electron-withdrawing/donating properties .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect the compound’s bioactivity?
Structure-activity relationship (SAR) studies reveal:
- 2,4-Dichlorophenyl group : Enhances metabolic stability via steric hindrance and lipophilicity.
- 2-Methoxyphenyl group : Improves solubility and hydrogen-bonding potential.
- Pyridazinone core : The ketone group at position 3 is critical for binding to enzymatic targets like phosphodiesterase III.
Comparative studies with analogs (e.g., 4-(4-chlorophenyl)-6-(4-methoxyphenyl) derivatives) show reduced activity when methoxy groups are replaced with bulkier substituents .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in IC₅₀ values for thromboxane A2 inhibition (e.g., 10 µM vs. 25 µM) may arise from assay conditions (e.g., platelet-rich plasma vs. purified enzyme). Researchers should standardize protocols, including:
Q. What computational methods are suitable for predicting the compound’s metabolic pathways?
Density functional theory (DFT) predicts oxidative hotspots (e.g., benzylic carbons adjacent to dichlorophenyl groups). Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) identifies likely oxidation sites. In vitro microsomal studies with NADPH cofactors can validate predictions, followed by LC-MS/MS to detect hydroxylated or dechlorinated metabolites .
Q. How can researchers address poor aqueous solubility during formulation?
Strategies include:
Q. What analytical techniques are recommended for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
